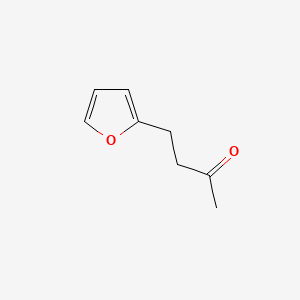

4-(2-Furyl)butan-2-one

描述

Overview of Furan-Containing Ketones in Organic Chemistry

Furan (B31954) is a five-membered aromatic heterocycle containing one oxygen atom. researchgate.netresearchgate.net This structural motif is prevalent in a wide array of natural products, particularly those found in plants, algae, and microorganisms. researchgate.netrsc.org In the realm of organic chemistry, furan and its derivatives are recognized as crucial building blocks for synthesizing more complex molecules. researchgate.netmdpi.comhud.ac.uk The furan ring is a component in many compounds with a broad spectrum of biological activities and is a key structure in various pharmaceutical agents. researchgate.netwisdomlib.orgnih.gov

Furan-containing ketones are a specific class of these derivatives, characterized by the presence of both the furan ring and a ketone functional group. This combination imparts unique chemical reactivity. solubilityofthings.com The furan ring, being electron-rich, is significantly more reactive than benzene (B151609) in electrophilic substitution reactions. wikipedia.org The ketone's carbonyl group allows for a host of reactions, including nucleophilic additions, condensations, and reductions.

The synthesis of the furan ring has been a subject of extensive research for over a century. researchgate.net Classical methods for constructing furan derivatives include the Paal-Knorr synthesis, which involves the dehydration of 1,4-dicarbonyl compounds, and the Feist-Bénary synthesis, a reaction between α-halo ketones and β-dicarbonyl compounds. researchgate.netderpharmachemica.comdeepdyve.com Modern synthetic chemistry has introduced numerous new methods, often employing metal catalysts to achieve higher efficiency and selectivity in constructing polysubstituted furans. hud.ac.uk

Significance of 4-(2-Furyl)butan-2-one in Research Contexts

This compound, also known as furfurylacetone, is a significant compound in various research contexts primarily due to its role as a versatile chemical intermediate. nih.gov Its molecular structure, featuring a furan ring attached to a butanone chain, allows it to participate in a range of chemical transformations, including oxidation, reduction, and substitution reactions.

A primary area of its significance is in the upgrading of biomass. Furfural (B47365), produced from the dehydration of C5 sugars found in lignocellulosic biomass, is a key renewable platform chemical. osti.govrsc.org Through an aldol (B89426) condensation reaction with acetone (B3395972), furfural is converted to 4-(2-furyl)-3-buten-2-one (B1221072). osti.govresearchgate.netmdpi.com Subsequent selective hydrogenation of the carbon-carbon double bond in this precursor yields this compound. nih.gov This compound is a crucial intermediate in reaction pathways aimed at producing biofuels and other valuable chemicals. researchgate.netmdpi.comresearchgate.net For instance, further hydrodeoxygenation can convert it into precursors for jet fuel. mdpi.com

Beyond biofuels, this compound serves as a building block in the synthesis of more complex molecules and materials. solubilityofthings.com Its functional groups make it a candidate precursor for polymers with specific mechanical or thermal properties. solubilityofthings.com The compound's reactivity is the subject of numerous catalytic studies, aiming to control reaction pathways to selectively produce desired products, such as 4-(tetrahydro-2-furyl)butan-2-one or 4-(2-furyl)butan-2-ol. nih.gov

Table 1: Physicochemical Properties of this compound This interactive table provides key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | nih.govscbt.com |

| Molecular Weight | 138.16 g/mol | nih.govscbt.com |

| IUPAC Name | 4-(furan-2-yl)butan-2-one | nih.gov |

| Appearance | Colorless to pale yellow liquid | solubilityofthings.com |

| Odor | Fruity, caramel-like | solubilityofthings.com |

| Boiling Point | 203 °C | echemi.com |

| Melting Point | 86-87 °C (Note: Source indicates solid, conflicting with others) | echemi.com |

| Density | 1.0600 g/cm³ | solubilityofthings.com |

| Solubility | Slightly soluble in water; soluble in organic solvents like alcohols, ethers, and chloroform (B151607). | solubilityofthings.comechemi.com |

| CAS Number | 699-17-2 | nih.govechemi.com |

Historical Perspectives and Early Research Trajectories

The study of furan chemistry has a rich history dating back to the late 18th century. The name "furan" itself is derived from the Latin word furfur, meaning bran, from which the key derivative furfural can be produced. wikipedia.org The first furan derivative to be documented was 2-furoic acid, described by Carl Wilhelm Scheele in 1780. wisdomlib.orgwikipedia.org Over fifty years later, in 1831, Johann Wolfgang Döbereiner reported the discovery of furfural, a compound that would become the primary industrial feedstock for furan chemicals. researchgate.netwikipedia.orgderpharmachemica.com Furan itself was first prepared by Heinrich Limpricht in 1870. wikipedia.org

Early research on furan compounds focused on their isolation from natural sources and the development of fundamental synthetic routes. derpharmachemica.com The synthesis of this compound is historically and conceptually linked to the chemistry of furfural. The aldol condensation of furfural with acetone, a reaction known for decades, produces 4-(2-furyl)-3-buten-2-one. osti.govrsc.org Early research trajectories for compounds like this compound were therefore often part of broader investigations into the reactivity of furfural and the potential to upgrade it into other chemicals.

The hydrogenation of the unsaturated ketone precursor to yield this compound became a focal point as catalytic hydrogenation techniques became more sophisticated. mdpi.comnih.gov This specific reaction pathway highlights a long-standing theme in furan chemistry: the controlled transformation of biomass-derived platform molecules into value-added products.

Current Research Landscape and Emerging Trends in Furan Chemistry

The field of furan chemistry is currently experiencing a resurgence, driven by the global push for sustainable chemical production from renewable resources. mdpi.commdpi.com A major trend is the development of advanced catalytic systems for the selective transformation of furan derivatives. This includes the design of bifunctional catalysts that can perform multiple reaction steps in a single pot, such as the hydrogenation and subsequent ring-opening of furanic compounds. rsc.org

Table 2: Common Research Reactions Involving this compound This interactive table outlines key reactions of this compound studied in research.

| Reaction Type | Description | Example Reagents/Catalysts | Source |

| Hydrogenation (Ketone) | Reduction of the carbonyl group to a secondary alcohol, forming 4-(2-furyl)butan-2-ol. | Ruthenium catalysts | nih.gov |

| Hydrogenation (Furan Ring) | Saturation of the furan ring to form 4-(tetrahydro-2-furyl)butan-2-one. | Ruthenium catalysts | nih.gov |

| Full Hydrogenation | Reduction of both the ketone and the furan ring to yield 4-(tetrahydro-2-furyl)butan-2-ol. | Ruthenium catalysts | nih.gov |

| Oxidation | Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives. | Potassium permanganate, Chromium trioxide | |

| Piancatelli Rearrangement | The precursor, 4-(2-furyl)-3-buten-2-one, can undergo rearrangement to cyclopentanone (B42830) derivatives under certain catalytic conditions. | Rhenium-based catalysts | mdpi.comresearchgate.net |

Emerging trends in the broader field of furan chemistry include:

Sustainable Synthesis: A focus on developing greener synthetic routes using environmentally benign solvents and energy sources like microwave irradiation. numberanalytics.com

Advanced Materials: The use of furan derivatives as monomers for novel polymers and as building blocks for functional materials, including furan-based semiconductors for organic photovoltaics. mdpi.comsolubilityofthings.comnumberanalytics.combohrium.com

Catalytic Upgrading: Intense research into converting biomass-derived furans into transportation fuels and platform chemicals, with studies focusing on reaction mechanisms and catalyst design for processes like hydrodeoxygenation. mdpi.comresearchgate.netmdpi.com

Novel Transformations: Exploration of diverse acid-catalyzed rearrangements and cycloaddition reactions to build complex molecular architectures from simple furan precursors. mdpi.com

This evolving landscape underscores the enduring importance of furan chemistry and highlights the role of specific compounds like this compound as key players in the development of future chemical technologies.

Structure

3D Structure

属性

IUPAC Name |

4-(furan-2-yl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJUJWSDTDBTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2052443 | |

| Record name | 4-(2-Furyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless solid; Spicy caramel aroma | |

| Record name | 1-(2-Furyl)butan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 1-(2-Furyl)butan-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1501/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

699-17-2 | |

| Record name | 4-(2-Furyl)-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=699-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furyl)-2-butanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 4-(2-furanyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-(2-Furyl)butan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-furyl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-FURYL)-2-BUTANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3634NE7KS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Furyl)butan-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways of 4 2 Furyl Butan 2 One

Established Synthetic Routes to 4-(2-Furyl)butan-2-one

The production of this compound is dominated by methods that first construct its unsaturated precursor, 4-(2-furyl)-3-buten-2-one (B1221072), which is then hydrogenated.

Synthesis via Methyl Vinyl Ketone and Furan (B31954)

The direct synthesis of this compound from the reaction of furan with methyl vinyl ketone (MVK) can be approached through a Friedel-Crafts-type alkylation or a Michael addition. beilstein-journals.orglookchem.comsigmaaldrich.cn The Lewis acid-catalyzed Michael-type addition of furan to α,β-unsaturated ketones like MVK can be performed under mild conditions. lookchem.com For instance, the use of boron trifluoride etherate in the presence of an alcohol can facilitate this 3-oxoalkylation of furans. lookchem.com While Diels-Alder reactions between furan and MVK have been studied computationally, particularly with Lewis acid catalysis, these typically lead to cycloaddition products rather than the desired linear butanone. capes.gov.brnih.govcdnsciencepub.com

Alternative Organic Synthesis Routes Involving Tetrahydrofuran (B95107) Derivatives

Synthesis routes starting from tetrahydrofuran (THF) derivatives to produce this compound are not the primary methods. Instead, the reverse transformation is more commonly observed. The hydrogenation of this compound can lead to the formation of 4-(tetrahydro-2-furyl)butan-2-one, where the furan ring is reduced. lookchem.com This subsequent reaction highlights that THF derivatives are typically products rather than precursors in this context. lookchem.com

Aldol (B89426) Condensation Precursors and Dehydration Reactions

The most established route to this compound begins with the aldol condensation of furfural (B47365) and acetone (B3395972). beilstein-journals.orgrsc.org This reaction initially forms the aldol adduct, 4-(2-furyl)-4-hydroxybutan-2-one. ijpcbs.comcore.ac.uk This intermediate is often unstable and rapidly undergoes dehydration to yield the α,β-unsaturated ketone, 4-(2-furyl)-3-buten-2-one. rsc.orgijpcbs.com

The final step is the selective hydrogenation of the carbon-carbon double bond in 4-(2-furyl)-3-buten-2-one to produce the target compound, this compound. acs.orgrsc.org This hydrogenation must be carefully controlled to avoid further reduction of the ketone group or the furan ring. lookchem.com For example, studies using molybdenum-based catalysts have shown that this compound can be the major product from the transformation of 4-(2-furyl)-3-buten-2-one. rsc.org Similarly, ruthenium nanoparticles have been used to catalyze the initial C=C bond hydrogenation to form this compound. lookchem.com

Catalytic Approaches in 4-(2-Furyl)-3-buten-2-one Formation

The formation of 4-(2-furyl)-3-buten-2-one via aldol condensation is heavily reliant on catalysis. beilstein-journals.orgrsc.org Both homogeneous and heterogeneous catalysts are employed, with a significant focus on solid catalysts for improved sustainability and ease of separation. rsc.org

Solid base catalysts are widely used. rsc.org Materials like magnesium oxide (MgO), mixed oxides such as MgO-Al₂O₃ and MgO-La₂O₃, and hydrotalcites have proven effective. cdnsciencepub.comrsc.org For instance, a catalyst with high basicity, MgAl-SBA-15 modified with potassium, showed 83% furfural conversion, yielding a mix of products including 4-(2-furyl)-3-buten-2-one. sigmaaldrich.cn Solid acid catalysts, including various zeolites (H-ZSM-5, H-BEA), have also been utilized, although they may lead to different product selectivities. sigmaaldrich.cn

The table below summarizes various catalytic systems used in the synthesis of 4-(2-furyl)-3-buten-2-one from furfural and acetone.

| Catalyst System | Reaction Conditions | Furfural Conversion (%) | Selectivity (%) | Source |

| MgAl-SBA-15 (K-modified) | 50 °C, 3 hours | 83 | 23 (for FAc) | sigmaaldrich.cn |

| H-BEA Zeolite | 100 °C, 2 hours | 38.5 | 30.6 (for FAc) | sigmaaldrich.cn |

| 20% MgO/NaY | 85 °C, 8 hours | 99.6 | 42.2 (for FAc) | researchgate.net |

| La-Mg Mixed Oxide | 7 hours | 96 | 98 (for FAc) | core.ac.uk |

| MgO | N/A | N/A | N/A | cdnsciencepub.com |

Note: FAc refers to 4-(2-furyl)-3-buten-2-one.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and catalyst design to maximize the yield and selectivity of this compound.

Role of Acid-Catalyzed and Base-Catalyzed Reactions

The initial aldol condensation of furfural and acetone can be catalyzed by either acids or bases, though base catalysis is more common. ijpcbs.comacs.org

Base-Catalyzed Mechanism: In the presence of a base (e.g., NaOH, MgO), an α-hydrogen of acetone is abstracted to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. This leads to the formation of the aldol addition product, 4-(2-furyl)-4-hydroxybutan-2-one. ijpcbs.com This intermediate subsequently undergoes a dehydration (elimination) reaction, often facilitated by heat or the catalyst, to lose a water molecule and form the conjugated system of 4-(2-furyl)-3-buten-2-one. rsc.orgijpcbs.com

Acid-Catalyzed Mechanism: Under acidic conditions, the catalyst (e.g., a solid acid zeolite) protonates the carbonyl oxygen of acetone, promoting its tautomerization to the enol form. sigmaaldrich.cn Simultaneously, the carbonyl oxygen of furfural is protonated, which increases its electrophilicity. The enol then attacks the activated furfural carbonyl, leading to the aldol adduct after deprotonation. As in the base-catalyzed route, this adduct is then dehydrated to yield the final α,β-unsaturated ketone. rsc.org While effective, acid catalysts can sometimes promote undesired side reactions like oligomerization of the furan compounds. ijpcbs.com

Following the condensation and dehydration, the selective hydrogenation of the C=C bond in 4-(2-furyl)-3-buten-2-one occurs on the surface of a metal catalyst (e.g., Re, Pt, Mo) to yield this compound. acs.orgrsc.org

Enolate Chemistry in Ketone Synthesis

The primary synthesis of this compound is achieved through a two-step process commencing with an aldol condensation, a cornerstone reaction in organic synthesis that relies on enolate chemistry. researchgate.netosti.govnumberanalytics.com The process typically involves the base-catalyzed reaction between furfural and acetone. researchgate.netosti.gov

In this reaction, a base abstracts an α-hydrogen from acetone (CH₃COCH₃) to form a resonance-stabilized enolate. egyankosh.ac.in This enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of furfural. The initial product of this condensation is 4-(2-furyl)-4-hydroxybutan-2-one. osti.gov This intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone, 4-(2-furyl)-3-buten-2-one. osti.govresearchgate.net

The final step to obtain this compound is the selective hydrogenation of the carbon-carbon double bond (C=C) in 4-(2-furyl)-3-buten-2-one, leaving the carbonyl group and furan ring intact. nih.gov This reduction is commonly achieved using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or ruthenium-based catalysts. nih.govnih.gov

Reaction Kinetics and Thermodynamic Considerations

The kinetics of the initial aldol condensation between furfural and acetone have been investigated under various catalytic conditions to optimize the yield and selectivity of the desired products. The reaction rate and activation energy are significantly influenced by the choice of catalyst. For instance, a study using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst reported an apparent activation energy of 17.7 kJ/mol for the condensation. scirp.org In contrast, the NaOH-catalyzed reaction has a higher activation energy of 55.8 kJ/mol, indicating that the DBU-catalyzed pathway is kinetically more favorable. scirp.org

The reaction is complex, with potential side reactions such as the self-condensation of acetone or further condensation of the initial product with another molecule of furfural to form a C13 adduct, 1,5-di-2-furanyl-1,4-pentadien-3-one. researchgate.netscirp.org Therefore, thermodynamic control is crucial for maximizing the yield of the desired C8 product, 4-(2-furyl)-3-buten-2-one. Reaction parameters such as temperature, catalyst concentration, and the molar ratio of reactants are carefully controlled. scirp.orgresearchgate.net For example, using a high molar ratio of acetone to furfural (e.g., 10:1) favors the formation of the monocondensation product. scirp.org The reaction is an equilibrium process, and optimizing conditions helps to shift the equilibrium towards the desired product. researchgate.net

| Catalyst | Activation Energy (Ea) | Key Findings |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 17.7 kJ/mol | High efficiency and lower activation energy compared to NaOH. scirp.org |

| Sodium Hydroxide (B78521) (NaOH) | 55.8 kJ/mol | A common base catalyst, but less efficient kinetically than DBU. scirp.org |

| Ca/ZSM-5 | 41.9 kJ/mol (for C8-OH + C5 step) | The reaction of the intermediate alcohol with furfural is the most temperature-sensitive step. |

| Layered Double Hydroxides (LDH) | Not specified | Catalytic performance is dependent on the Mg/Al molar ratio. researchgate.net |

Derivatization and Analog Synthesis

The furan ring and the ketone functional group in this compound allow for a variety of chemical modifications, leading to the synthesis of diverse derivatives and analogues.

Synthesis of Oximes of 4-(Furan-2-yl)butan-2-one and its Analogues

The ketone functionality of this compound can be readily converted to an oxime. This is typically achieved by reacting the ketone with hydroxylamine (B1172632), often in the form of hydroxylamine hydrochloride with a weak base like sodium acetate (B1210297) to neutralize the liberated HCl. univ-ovidius.ro This reaction is a standard procedure for converting ketones and aldehydes to their corresponding oximes. univ-ovidius.ro

Research has been conducted on the synthesis of oximes of not only 4-(furan-2-yl)butan-2-one but also its analogues, including those with substituted furan rings and those where the furan ring is replaced by a thiophene (B33073) ring. researchgate.netresearchgate.net These syntheses have been performed to explore the sensory properties of the resulting compounds. researchgate.netresearchgate.net The formation of oximes can result in E/Z stereoisomers. researchgate.net

| Parent Ketone | Synthesized Oxime |

| 4-(Furan-2-yl)butan-2-one | 4-(Furan-2-yl)butan-2-one oxime researchgate.netresearchgate.net |

| 4-(Furan-3-yl)butan-2-one | 4-(Furan-3-yl)butan-2-one oxime researchgate.netresearchgate.net |

| 4-(5-Methylfuran-2-yl)butan-2-one | 4-(5-Methylfuran-2-yl)butan-2-one oxime researchgate.netresearchgate.net |

| 4-(Thiophen-2-yl)butan-2-one (B15323309) | 4-(Thiophen-2-yl)butan-2-one oxime researchgate.netresearchgate.net |

| 4-(5-Methylthiophen-2-yl)butan-2-one | 4-(5-Methylthiophen-2-yl)butan-2-one oxime researchgate.netresearchgate.net |

| 4-(3-Methylthiophen-2-yl)butan-2-one | 4-(3-Methylthiophen-2-yl)butan-2-one oxime researchgate.netresearchgate.net |

Conversion to Corresponding Alcohols and Mesylates

The carbonyl group of this compound can be reduced to a secondary alcohol, 4-(2-furyl)butan-2-ol. nih.govmdpi.comchemspider.com This transformation is typically accomplished via catalytic hydrogenation, where both the C=C bond of the precursor and the C=O bond are reduced, or by selective reduction of just the ketone. mdpi.comou.edu For instance, studies on the hydrogenation of 4-(2-furyl)-3-buten-2-one have identified 4-(2-furanyl)butan-2-ol as a product, resulting from the hydrogenation of both the alkene and ketone functionalities. mdpi.comou.edu

The resulting alcohol can be further derivatized to a mesylate. This is achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. This reaction converts the hydroxyl group, a poor leaving group, into a mesylate group (-OMs), which is an excellent leaving group. This transformation is significant as it does not alter the stereochemistry at the carbon atom bearing the oxygen and facilitates subsequent nucleophilic substitution or elimination reactions.

Preparation of Substituted Furan and Thiophene Analogues

Analogues of this compound can be synthesized by modifying the heterocyclic ring. This includes introducing substituents onto the furan ring or replacing it entirely with a thiophene ring. researchgate.netresearchgate.net The synthesis of these analogues often follows similar pathways to the parent compound, starting with the appropriately substituted furfural or thiophene-2-carboxaldehyde.

For example, the synthesis of 4-(thiophen-2-yl)butan-2-one can be achieved through the aldol condensation of thiophene-2-carboxaldehyde with acetone, followed by hydrogenation. The synthesis of various substituted furan and thiophene butanone oximes has been reported, indicating the successful prior synthesis of the corresponding ketones. researchgate.netresearchgate.net Furthermore, research into novel therapeutics has led to the synthesis of a variety of substituted 4-(thiophen-2-yl)butanamides, which are derived from the corresponding butanoic acids, showcasing the utility of these thiophene analogues as synthetic platforms. nih.govacs.org

Exploration of Other Functional Group Transformations

The chemical reactivity of this compound and its precursors allows for various other functional group transformations, highlighting its role as a versatile synthetic intermediate.

Oxidation : The ketone can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using standard oxidizing agents.

Piancatelli Rearrangement : Under acidic aqueous conditions, 2-furylcarbinol systems, which are structurally related to the hydrated form of this compound's precursors, can undergo a Piancatelli rearrangement. wikipedia.orgnih.gov This electrocyclic reaction transforms the furan ring into a substituted 4-hydroxycyclopentenone. wikipedia.orgnih.govresearchgate.net Studies have shown that during the hydrogenation of 4-(2-furyl)-3-buten-2-one in an aqueous phase, rearrangement products like 2-(2-oxopropyl)cyclopentan-1-one (B6238029) can be formed. mdpi.com

Furan Ring Hydrogenation : In addition to the reduction of the ketone and the side-chain double bond, the furan ring itself can be hydrogenated under certain catalytic conditions to yield 4-(tetrahydro-2-furyl)butan-2-one. nih.gov

Oxidative Rearrangement : An oxidative rearrangement of 4-(furan-2-yl)butan-2-ones using N-bromosuccinimide (NBS) can lead to the formation of substituted 4-(furan-2-yl)but-3-en-2-ones. mdpi.com

Advanced Spectroscopic and Analytical Characterization Techniques

Chromatographic Analysis for Purity and Separation

Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a substance. For 4-(2-Furyl)butan-2-one, various chromatographic methods are utilized to distinguish it from impurities and analyze it within complex matrices.

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the analysis of moderately polar compounds like this compound. A specific RP-HPLC method has been developed for its separation under simple conditions. sielc.comsielc.com

This method can be implemented using a specialized reverse-phase column with low silanol (B1196071) activity, which minimizes unwanted interactions and improves peak shape. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water, with an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring detection by mass spectrometry (MS), the non-volatile phosphoric acid is substituted with a volatile alternative such as formic acid to ensure compatibility. sielc.comsielc.com This HPLC method is scalable, making it suitable for both analytical purity checks and larger-scale preparative separation to isolate the compound from reaction byproducts or impurities. sielc.comsielc.com Further optimization for speed can be achieved using columns with smaller particle sizes (e.g., 3 µm) for Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

Table 1: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid |

| Application | Analytical purity, preparative separation, pharmacokinetics |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the definitive identification of compounds by determining their molecular weight with high precision. For this compound (molecular formula C₈H₁₀O₂), the expected monoisotopic mass is 138.068 g/mol . guidechem.comnih.gov In MS analysis, the compound is ionized, and the resulting molecular ion [M]⁺ or a protonated adduct [M+H]⁺ is detected, confirming the molecular weight. Further fragmentation of the molecular ion provides a unique pattern of fragment ions, which serves as a molecular fingerprint to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS, making it an ideal method for identifying individual components within volatile mixtures. nih.gov In this technique, the sample is vaporized and separated on a GC column based on the components' boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer for identification. nih.gov

The retention of this compound is often characterized by its Kovats Retention Index, which normalizes retention times relative to n-alkane standards. This allows for inter-laboratory comparison of data. nih.gov

Table 2: Experimental Kovats Retention Indices for this compound

| Column Type | Retention Index Values |

|---|---|

| Standard Non-Polar | 1048, 1057, 1059 |

| Standard Polar | 1625, 1632, 1634, 1636, 1639, 1640, 1651 |

Data sourced from the NIST Mass Spectrometry Data Center. nih.gov

Spectroscopic Elucidation of Molecular Structure

Spectroscopy involves the interaction of electromagnetic radiation with matter to obtain information about a molecule's structure and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of an organic molecule by probing the magnetic properties of atomic nuclei.

¹H NMR: Proton NMR provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals are expected for the methyl protons, the two methylene (B1212753) groups, and the three protons on the furan (B31954) ring. Partial experimental data recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz instrument shows multiplets for the methylene protons. rsc.org

Table 3: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~2.1 | Singlet | 3H | -C(=O)CH₃ |

| ~2.8 | Triplet | 2H | -C(=O)CH₂- |

| ~2.9 | Triplet | 2H | -CH₂-furan |

| ~6.0 | Doublet of doublets | 1H | Furan H3 |

| ~6.3 | Doublet | 1H | Furan H4 |

| ~7.3 | Doublet | 1H | Furan H5 |

Note: Approximate shifts are predicted based on standard chemical shift tables and known spectra of similar structures. Experimental values may vary slightly.

¹³C NMR: Carbon-13 NMR provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure. This includes the carbonyl carbon, the methyl carbon, two methylene carbons, and the four carbons of the furan ring.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~29 | -C(=O)CH₃ |

| ~28 | -CH₂-furan |

| ~44 | -C(=O)CH₂- |

| ~105 | Furan C3 |

| ~110 | Furan C4 |

| ~141 | Furan C5 |

| ~155 | Furan C2 |

| ~207 | -C=O |

Note: These are predicted values based on the molecule's structure. Actual experimental values may differ.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is characterized by several key absorption bands. The most prominent peak is due to the stretching vibration of the carbonyl (C=O) group of the ketone, which appears in a characteristic region of the spectrum. docbrown.info Other significant absorptions correspond to C-H bonds in the alkyl chain and the furan ring, as well as C-O and C=C bonds within the furan ring. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule as a whole. docbrown.info

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100 | C-H Stretch | Furan Ring |

| ~2850-2960 | C-H Stretch | Alkyl Chain (-CH₂, -CH₃) |

| ~1725-1700 | C=O Stretch | Ketone |

| ~1500-1600 | C=C Stretch | Furan Ring |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores. In this compound, the key chromophores are the furan ring and the carbonyl group (C=O) of the ketone. The interaction between these groups dictates the electronic transitions observed in its UV-Visible spectrum.

The electronic spectrum of this compound is characterized by transitions involving the promotion of electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding molecular orbitals. The principal transitions expected for this molecule are the π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. The furan ring, being an aromatic system, possesses delocalized π electrons and is the primary contributor to these high-energy absorptions. These are typically intense absorptions and are expected to occur in the lower wavelength region of the UV spectrum.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), specifically from one of the lone pairs on the oxygen atom of the carbonyl group, to a π* anti-bonding orbital of the C=O double bond. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.

The exact absorption maxima (λmax) are influenced by the solvent polarity. Polar solvents can stabilize the ground and excited states to different extents, leading to shifts in the absorption peaks. For instance, an increase in solvent polarity often causes a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions.

While specific experimental values for this compound are not extensively documented in readily available literature, the expected absorption regions can be inferred from data on similar furan and ketone derivatives.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Region | Relative Intensity |

|---|---|---|---|

| π → π* | Furan Ring | ~200-250 nm | High |

Advanced Analytical Methods for Reaction Monitoring and Product Profiling

In-situ Spectroscopy for Mechanistic Studies

In-situ spectroscopic techniques are powerful tools for gaining real-time insights into reaction mechanisms, allowing for the observation of transient intermediates and the tracking of reactant consumption and product formation without disturbing the reaction system. For reactions involving this compound, such as its formation via the hydrogenation of 4-(2-furyl)-3-buten-2-one (B1221072), in-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly insightful. rsc.org

The hydrogenation of 4-(2-furyl)-3-buten-2-one to yield this compound is a common synthetic route. This reaction involves the selective reduction of the carbon-carbon double bond (C=C) of the α,β-unsaturated ketone.

An in-situ FTIR setup can monitor this process by tracking changes in specific vibrational frequencies:

Disappearance of Reactant Bands: The stretching vibration of the conjugated C=C bond in 4-(2-furyl)-3-buten-2-one would be a key marker. This band typically appears in the 1600-1650 cm⁻¹ region. As the reaction progresses, the intensity of this peak would decrease.

Appearance of Product Bands: The formation of this compound would be confirmed by the appearance and increase in intensity of bands corresponding to the C-H stretching of the newly formed saturated alkyl chain (typically in the 2850-2960 cm⁻¹ region).

Constant Bands: The vibrational bands associated with the furan ring and the carbonyl group (C=O), which remains unchanged during this specific hydrogenation, would be expected to show less significant shifts, although the C=O stretch might shift slightly from a conjugated to a non-conjugated position (e.g., from ~1670 cm⁻¹ to ~1715 cm⁻¹).

By continuously recording spectra, a kinetic profile of the reaction can be constructed, providing valuable data on reaction rates and catalyst performance under different conditions. This approach aids in optimizing reaction parameters such as temperature, pressure, and catalyst choice to maximize the yield and selectivity of this compound. rsc.org

Quantitative Analysis in Complex Reaction Mixtures

Accurate quantification of this compound in complex matrices, such as reaction mixtures or food products, is crucial for process control and quality assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and robust methods for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method is well-suited for the analysis of this compound. sielc.com The separation is typically achieved on a C18 stationary phase, which separates compounds based on their hydrophobicity.

A typical HPLC method would involve:

Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. sielc.com A small amount of acid, such as phosphoric or formic acid, is often added to improve peak shape. sielc.com

Detection: UV detection is suitable due to the presence of the furan chromophore. The detection wavelength would be set at one of the compound's absorption maxima, likely in the 220-270 nm range, to ensure high sensitivity.

Quantification: An external standard calibration curve is constructed by analyzing standards of known concentrations to determine the concentration of the analyte in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation efficiency and definitive identification based on mass spectra. This is particularly useful for complex mixtures where multiple furan derivatives may be present. researchgate.net

A typical GC-MS method would include:

Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).

Injection: Split/splitless injection is commonly used. For trace analysis, headspace solid-phase microextraction (HS-SPME) can be employed to pre-concentrate the volatile analyte from the sample matrix.

Detection: Mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity, which is crucial for quantification in complex matrices by monitoring specific parent-to-daughter ion transitions. nih.govnih.gov

Quantification: Isotope-labeled internal standards are often used to ensure the highest accuracy and precision, compensating for any matrix effects or variations during sample preparation and injection.

The performance of these quantitative methods is validated through several parameters, as shown in the table below, which presents typical values for the analysis of furan derivatives in complex samples.

Table 2: Representative Validation Parameters for Quantitative Analysis Methods

| Parameter | HPLC-UV | GC-MS |

|---|---|---|

| Linearity (R²) | > 0.999 | > 0.99 |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.001 - 1 ng/g |

| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL | 0.003 - 4 ng/g |

| Accuracy (% Recovery) | 95 - 105% | 90 - 110% |

| Precision (RSD%) | < 5% | < 10% |

Note: These values are representative and can vary depending on the specific matrix and instrumentation. nih.govmdpi.com

Catalytic Transformations and Reaction Engineering of 4 2 Furyl Butan 2 One

Hydrodeoxygenation (HDO) of 4-(2-Furyl)butan-2-one and Precursors

Hydrodeoxygenation is a critical upgrading process that decreases the oxygen content and unsaturation of biomass-derived compounds, thereby increasing their combustion enthalpy and making them suitable as fuel components. researchgate.net The HDO of 4-(2-furyl)-3-buten-2-one (B1221072) (FAc) and its hydrogenated product, this compound, presents a complex reaction network. The design of efficient and selective catalysts is paramount to steer the reaction towards desired products, primarily the fully deoxygenated C8 alkane, n-octane. mdpi.comnih.gov The effectiveness of the HDO process is highly dependent on the catalyst's properties, including its metallic and acidic functions, as well as the reaction conditions employed. mdpi.com

The development of advanced catalytic materials is essential for the efficient HDO of furanic compounds. Researchers have explored a variety of catalyst systems, each with unique properties that influence activity, selectivity, and stability.

Novel bifunctional catalysts composed of metal-loaded polymer-silica composites (PSC) have been investigated for the HDO of 4-(2-furyl)-3-buten-2-one (FAc). mdpi.com These catalysts are synthesized via a sol-gel method, allowing for the coprecipitation of acidic polymers with silica (B1680970), followed by doping with a noble metal. mdpi.comresearchgate.net This approach creates materials with both tunable acidic and redox properties. mdpi.com

The unique feature of these PSC catalysts is the ability to engineer the product composition by adjusting the polymer and metal loading. mdpi.comresearchgate.net The polymer content influences the acidic properties of the catalyst, which are crucial for the ring-opening steps, while the metal component provides the redox function for hydrogenation. mdpi.com Studies have demonstrated that by using these bifunctional metal/polymer-silica composite catalysts, the product distribution can be effectively controlled. mdpi.com Impressively, high yields of over 90% of the fully hydrodeoxygenated product, n-octane, could be achieved in just 8 hours of reaction time, showcasing the potential of these tunable materials in complex biomass conversion processes. mdpi.comresearchgate.net

| Catalyst System | Key Feature | Primary Product | Reported Yield | Reaction Time | Source |

|---|---|---|---|---|---|

| Noble Metal-loaded PSC | Bifunctional (acidic/redox) | n-Octane | >90% | 8 hours | mdpi.comresearchgate.net |

| (1)Pt(13)PSC | Tunable polymer and metal content | Tunable product composition | - | - | mdpi.com |

Rhenium-based catalysts have been explored for the aqueous-phase hydrogenation of 4-(2-furyl)-3-buten-2-one (FAc). nih.govresearchgate.net Both metallic rhenium (Re) and rhenium oxide (ReOx) supported on graphite (B72142) have been shown to be active for the hydrogenation and rearrangement of FAc. nih.gov These reactions were studied in a batch reactor within a temperature range of 200–240 °C. nih.govresearchgate.net

Catalytic tests revealed that metallic rhenium exhibited a fourfold higher initial reaction rate compared to rhenium oxide. nih.govresearchgate.net This enhanced activity was attributed to the higher dispersion of metallic Re on the graphite support. nih.gov A notable characteristic of these catalysts in an aqueous medium is their tendency to promote a Piancatelli rearrangement of FAc, leading to the formation of 2-(2-oxopropyl)cyclopenta-1-one as a major product. nih.govresearchgate.net

| Catalyst | Catalyst State | Support | Key Finding | Major Product | Source |

|---|---|---|---|---|---|

| Re/G | Metallic | Graphite | Fourfold higher initial rate than ReOx/G | 2-(2-oxopropyl)cyclopenta-1-one | nih.govresearchgate.net |

| ReOx/G | Oxide | Graphite | Active for hydrogenation and rearrangement | 2-(2-oxopropyl)cyclopenta-1-one | nih.govresearchgate.net |

Platinum (Pt) catalysts are extensively studied for the HDO of furanic compounds due to their excellent performance in facilitating both the hydrodeoxygenation steps and the crucial ring-opening reactions required to produce linear alkanes like n-octane. nih.govresearchgate.net The high efficiency of platinum makes it a benchmark catalyst for this transformation. nih.gov However, the practical application of Pt catalysts is often hindered by the high cost of this noble metal. nih.govresearchgate.net Furthermore, the HDO of FAc is known to be a particularly challenging reaction due to the wide array of possible products aside from the desired fully deoxygenated ones, necessitating careful catalyst design and process optimization. researchgate.netnih.gov

An innovative approach to catalyst design involves the use of ruthenium (Ru) nanoparticles immobilized on CO2-responsive supports. researchgate.net One such system consists of Ru nanoparticles on an amine-functionalized polymer-grafted silica. researchgate.net This catalyst demonstrates adaptive behavior in the hydrogenation of furfural (B47365) acetone (B3395972) and related substrates. researchgate.net

The selectivity of the catalyst can be reversibly switched by altering the feed gas composition. researchgate.net In the presence of pure H2, the catalyst is active for the hydrogenation of the carbonyl group. researchgate.net However, when a mixture of H2/CO2 is used, the hydrogenation of the carbonyl group is selectively switched off. researchgate.net This on/off switching capability is attributed to the reversible reaction of CO2 and H2 at the amine-functionalized support, which forms alkylammonium formate (B1220265) species. researchgate.net This molecular trigger allows the catalyst's performance to respond in near real-time to changes in the feed gas, representing a significant advance in adaptive catalysis for biomass upgrading. researchgate.net

The hydrodeoxygenation of 4-(2-furyl)-3-buten-2-one (FAc) to n-octane over bifunctional catalysts involves a multi-step reaction pathway. mdpi.comresearchgate.net

Initial Hydrogenation : The first step is the hydrogenation of the allylic C=C double bond of FAc to form the saturated ketone, this compound. mdpi.com

Further Hydrogenation : This intermediate, this compound, can then undergo further hydrogenation of the furan (B31954) ring or the carbonyl group. mdpi.comresearchgate.net

Acid-Catalyzed Ring Opening : A crucial subsequent step is the acid-catalyzed ring-opening of the furanic structure. mdpi.com The hydrogenation of the furan ring can also occur prior to the ring-opening reaction, highlighting the complexity of the reaction network. mdpi.com

This sequence ultimately leads to the formation of linear C8 hydrocarbons, with the goal being high selectivity towards n-octane. The balance between the metal-catalyzed hydrogenation function and the acid-catalyzed ring-opening function is critical in directing the reaction towards the desired fully deoxygenated product. mdpi.com

In contrast, when using Rhenium-based catalysts in an aqueous phase, a different mechanism, the Piancatelli rearrangement, becomes prominent. nih.govresearchgate.net This pathway leads to the formation of cyclic compounds, such as 2-(2-oxopropyl)cyclopentan-1-one (B6238029), instead of linear alkanes. nih.govresearchgate.netresearchgate.net

Reaction Mechanisms in HDO and Ring Opening

Hydrogenation of Aliphatic C=C Bonds

The initial step in the hydrodeoxygenation (HDO) pathway of 4-(2-furyl)-3-buten-2-one, the precursor to the title compound, is the selective hydrogenation of its aliphatic carbon-carbon double bond (C=C). mdpi.com This reaction yields this compound. This transformation is a critical hydrogenation step that reduces unsaturation in the molecule. researchgate.net

Catalysts based on noble metals like platinum (Pt) have been extensively studied for this process. mdpi.comresearchgate.net Additionally, rhenium (Re) catalysts, both in metallic (Re) and oxide (ReOx) forms supported on graphite, have demonstrated activity for this hydrogenation step. mdpi.com The reaction is typically carried out in a batch reactor under hydrogen pressure, with temperatures ranging from 200–240 °C. mdpi.comresearchgate.net The selective saturation of the C=C bond without affecting the furan ring or the ketonic carbonyl group is a primary objective in this stage of the upgrading process.

Hydrogenation of Furanic Ring and Ketonic C=O Bonds

Following the saturation of the aliphatic C=C bond, further hydrogenation of this compound can occur at two primary sites: the furan ring and the ketonic C=O bond.

Furan Ring Hydrogenation: The saturation of the furan ring leads to the formation of tetrahydrofuran (B95107) derivatives. For instance, the hydrogenation of this compound can yield 4-(tetrahydro-2-furyl)butan-2-one. This step is a key part of the HDO process, as removing the aromaticity of the furan ring facilitates subsequent C-O bond cleavage.

Ketonic C=O Bond Hydrogenation: The reduction of the ketone group results in the corresponding secondary alcohol, 4-(2-furyl)butan-2-ol. mdpi.com This reaction can occur either sequentially after the hydrogenation of the aliphatic C=C bond or concurrently. mdpi.com Further hydrogenation can lead to the fully saturated alcohol, 4-(2-tetrahydrofuryl)-butan-2-ol, a valuable chemical intermediate. researchgate.net

The choice of catalyst and reaction conditions plays a crucial role in determining the selectivity towards either ring or carbonyl group hydrogenation. For example, studies on the similar compound 4-phenyl-2-butanone have shown that Pt/TiO2 catalysts in alcohol solvents favor carbonyl hydrogenation, while in alkane solvents, ring hydrogenation is preferred. qub.ac.uk

Acid-Catalyzed Ring-Opening Reactions

The furan ring in this compound is susceptible to cleavage under acidic conditions. This ring-opening is a pivotal step in converting the cyclic furanic structure into linear alkanes suitable for fuels. The reaction is typically facilitated by bifunctional catalysts that possess both metal sites for hydrogenation and acid sites for C-O bond scission. researchgate.net

The mechanism involves the protonation of the oxygen atom in the furan ring by a Brønsted acid site on the catalyst. khanacademy.orgyoutube.comlibretexts.orgmasterorganicchemistry.com This protonation makes the ring more susceptible to nucleophilic attack or further rearrangement, leading to the opening of the furan moiety. researchgate.net Research has shown that catalysts with acidic supports are effective in promoting the furanic ring opening, whereas catalysts on non-acidic supports tend to only result in hydrogenation reactions. researchgate.net The presence of coordinatively unsaturated metal sites, which can act as Lewis acid sites, can also contribute to this process. mdpi.com

Product Distribution and Selectivity Control in HDO

The hydrodeoxygenation (HDO) of this compound and its precursors is a complex process involving a network of parallel and consecutive reactions. mdpi.com Controlling the product distribution to maximize the yield of desired chemicals or fuel-range hydrocarbons is a significant challenge in reaction engineering. Selectivity is influenced by catalyst type (metal and support), solvent, temperature, and hydrogen pressure. researchgate.netrsc.org

Formation of 4-(2-Furyl)-2-butanone from 4-(2-Furyl)-3-buten-2-one

The selective hydrogenation of the C=C bond of 4-(2-furyl)-3-buten-2-one (FAc) to produce this compound is a key selective transformation. mdpi.com Studies using rhenium-based catalysts on a graphite support (ReOx/G) have shown that this compound can be the major product at specific conditions. mdpi.com For example, in aqueous-phase hydrogenation at 200 °C, this compound is formed as the primary product, with smaller amounts of further hydrogenated or rearranged products. mdpi.com

The table below summarizes the product distribution from the hydrogenation of 4-(2-furyl)-3-buten-2-one over a ReOx/G catalyst at 200 °C, highlighting the selectivity towards this compound.

Data is illustrative and based on trends described in cited literature. mdpi.com

Production of Tetrahydrofuran Derivatives (e.g., 4-(Tetrahydro-2-furyl)butan-2-one)

The production of tetrahydrofuran derivatives is achieved by the complete hydrogenation of the furan ring. The fully hydrogenated alcohol, 4-(2-tetrahydrofuryl)-butan-2-ol, has been identified as a significant product in the HDO of 4-(2-furyl)-3-buten-2-one, particularly when using certain catalysts and solvents. researchgate.net

The choice of solvent has a profound impact on selectivity. Research using copper-based double layered hydroxide (B78521) catalysts modified with zirconium and cerium found that acetone and 2-propanol were effective solvents for achieving high yields of 4-(2-tetrahydrofuryl)-butan-2-ol (ranging from 28.5% to 40.4%). researchgate.net In contrast, solvents like methanol (B129727) and N,N-dimethylformamide (DMF) led to undesired side reactions with the solvent, reducing the selectivity towards the desired tetrahydrofuran products. researchgate.net This highlights the importance of solvent-catalyst interactions in directing the reaction pathway.

Cyclization Reactions and Side Products

Besides the desired hydrogenation and ring-opening products, various side reactions can occur, leading to a complex product mixture. One of the most significant side reactions is the Piancatelli rearrangement, an acid-catalyzed transformation of furylcarbinol-type structures into cyclopentenone derivatives. mdpi.comresearchgate.netrsc.org

In the HDO of 4-(2-furyl)-3-buten-2-one, the furan ring can undergo hydration followed by a Piancatelli rearrangement to form cyclopentanone-derived molecules. nih.gov For example, products such as 2-(2-oxopropyl)cyclopent-2-en-1-one and its hydrogenated form, 2-(2-oxopropyl)cyclopentane-1-one, have been observed, particularly when using rhenium catalysts in an aqueous phase. mdpi.comnih.gov Other undesirable side reactions can include isomerization and further cyclization, leading to products like 2-propyl-tetrahydropyran. researchgate.net Controlling the reaction conditions to suppress these side pathways is essential for achieving high selectivity towards the desired linear or saturated cyclic products.

The table below lists the various compounds discussed in this article.

Aldol (B89426) Condensation Reactions Involving Furfural and Acetone as Precursors

The synthesis of 4-(2-furyl)-3-buten-2-one (FAc), a precursor to this compound, via aldol condensation of furfural and acetone is a critical step in the production of biofuels and chemicals from renewable resources. mdpi.comresearchgate.net This reaction typically involves the C-C bond formation between the enolate of acetone and the carbonyl group of furfural. The primary product, FAc, can undergo a subsequent condensation with another furfural molecule to form 1,5-bis-(2-furanyl)-1,4-pentadien-3-one (F2Ac). mdpi.comresearchgate.net Side reactions may include the self-condensation of acetone. researchgate.net

Heterogeneous Catalysts for Aldol Condensation

To overcome the challenges associated with homogeneous catalysts, such as corrosion and separation difficulties, significant research has focused on the development of solid heterogeneous catalysts. mdpi.commdpi.com These catalysts offer advantages like easier product separation and potential for regeneration and reuse. osti.gov

Various heterogeneous catalysts have been investigated for the aldol condensation of furfural and acetone:

Mixed Metal Oxides : Mg-Al and Mg-Zr mixed oxides, often derived from hydrotalcites or layered double hydroxides (LDHs), have been extensively studied. mdpi.commdpi.comresearchgate.net MgAl mixed oxides, in particular, have shown high activity. mdpi.comresearchgate.net La–Mg mixed oxides have also been prepared and tested, demonstrating high conversion and selectivity. acs.org

Supported Catalysts : Catalysts such as CaO and MgO supported on MgAl2O4 have been evaluated. CaO/MgAl2O4 was found to have the highest specific rates for the reaction among the tested supported catalysts. osti.gov

Lewis Acid Zeolites : Tin-containing zeolites with MFI (Sn-MFI) and BEA (Sn-Beta) framework structures have proven effective for this condensation reaction. rsc.org

Metal-Organic Frameworks (MOFs) : Amine-functionalized zirconium-based MOFs have been used to synthesize longer-chain oxygenates from furfural and acetone. acs.org

Below is a summary of the performance of various heterogeneous catalysts in the aldol condensation of furfural and acetone.

| Catalyst | Furfural Conversion (%) | Selectivity to FAc (%) | Selectivity to F2Ac (%) | Reaction Conditions |

| La1Mg3MO-H | 96 | 98 | - | Solvent-free, 7 hours |

| Sn-Beta | - | 40 | 22 | - |

| Sn-MFI | - | >99 | - | Shape-selective catalysis |

| MgAl mixed oxide | 66 | - | 44.5 (Yield) | Toluene, 100°C, 16 hours |

Influence of Catalyst Properties (Acidity/Basicity) on Selectivity

The selectivity of the aldol condensation reaction is strongly influenced by the acid-base properties of the catalyst. osti.govacs.org

Basic Catalysts : Base catalysis is generally preferred for this reaction as acidic conditions can promote the oligomerization of furans and the reaction products. osti.gov The basic sites on catalysts like Mg-Al mixed oxides facilitate the deprotonation of acetone to form an enolate, which is a key step in the reaction mechanism. mdpi.com The strength and density of these basic sites are crucial. For instance, the moderate to strong basicity of a La–Mg mixed oxide catalyst prepared by a hydrothermal method was found to be key in achieving a highly selective cross-aldol condensation. acs.org

Lewis Acidity : Lewis acid sites can also catalyze the reaction. In tin-containing zeolites like Sn-Beta and Sn-MFI, the Lewis acidic tin sites are effective for C-C bond formation. rsc.org The pore geometry of these zeolites also plays a significant role in selectivity. The smaller pore channels of Sn-MFI sterically hinder the formation of the bulkier F2Ac molecule, leading to high selectivity for FAc. rsc.org

Bifunctional Catalysts : The balance between acidic and basic sites can be tailored to optimize both activity and selectivity. For example, the use of MgAl mixed oxides with varying Mg/Al ratios allows for tuning the acid-base properties. mdpi.com

Kinetic Studies and Reaction Conditions

Kinetic studies provide valuable insights into the reaction mechanism and help optimize reaction conditions for maximizing the yield of the desired products.

Reaction Order : A kinetic study using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a homogeneous catalyst found the reaction to be first-order with respect to furfural. scirp.org

Activation Energy : The apparent activation energy for the DBU-catalyzed reaction was determined to be 17.7 kJ·mol−1. scirp.org For a reaction using a La2O3–MgO mixed oxide catalyst, the activation energy was found to be 12.11 kcal/mol based on a Langmuir-Hinshelwood-Hougen-Watson (LHHW) kinetic model. acs.org

Influence of Temperature : Increasing the reaction temperature generally leads to higher furfural conversion. abo.fi However, it can also influence selectivity. Studies on hydrotalcite materials showed that at lower temperatures (e.g., 10°C), the initial aldol addition product is dominant, while higher temperatures (e.g., 50°C) favor the dehydrated product, FAc. abo.fi

Molar Ratio of Reactants : The molar ratio of acetone to furfural is a critical parameter. An excess of acetone favors the formation of FAc. scirp.org Conversely, a lower acetone-to-furfural ratio can lead to the formation of F2Ac, as the initially formed FAc is more reactive than furfural itself. osti.gov

Solvent Effects : The choice of solvent can impact the reaction. While the reaction can be performed under solvent-free conditions, the use of a biphasic system like water/toluene can influence selectivity. mdpi.comacs.org Furfural has partial solubility in water, while the product FAc is much less soluble in water and preferentially moves to the organic phase, which can limit the subsequent reaction to form F2Ac. mdpi.com

Other Catalytic Transformations and Synthetic Applications

Beyond its role as a precursor in biofuel synthesis, this compound is a versatile intermediate for various chemical transformations.

Use as Intermediate in Complex Molecule Synthesis

This compound serves as a building block in organic synthesis. It is considered an analog of 6-methylhept-5-en-2-one, which is an important intermediate in the synthesis of terpenes. lodz.pl Additionally, oximes derived from this compound and its derivatives have been synthesized and noted for their interesting and complex fragrances, suggesting potential applications in the flavor and fragrance industry. lodz.pl Its functional groups also make it a precursor for creating polymers and other materials with specific thermal or mechanical properties. solubilityofthings.com

Potential in Biomass Upgrading and Biofuel Production

A primary application of this compound is in the upgrading of biomass to liquid transportation fuels. The initial aldol condensation of furfural and acetone to produce FAc (which is then hydrogenated to this compound) is a key C-C bond-forming reaction that increases the carbon chain length of biomass-derived molecules into the diesel and jet fuel range. researchgate.netrsc.org

Biological Activities and Pharmacological Relevance of 4 2 Furyl Butan 2 One and Derivatives

Investigative Studies on Biological Activity

The versatile structure of the furan (B31954) ring allows for the synthesis of a diverse range of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cytotoxic effects.

Anticancer Properties of Furan Derivatives

The furan scaffold is a key component in the design of novel anticancer agents. Research has shown that the attachment of a furan moiety to other chemical structures can significantly enhance their antiproliferative activity. For instance, in a study on furan-fused chalcones, the introduction of a furan ring to a dihydroxychalcone structure more than doubled its activity against HL60 promyelocytic leukemia cells.

The anticancer potential of furan derivatives has been evaluated against various cancer cell lines. For example, a series of 1,2-dihydronaphtho[2,1-b]furan (B1253133) derivatives were synthesized and tested for their anti-proliferative effects on human triple-negative MDA-MB-468 and MCF-7 breast cancer cells. Among the synthesized compounds, three showed promising anticancer potential, with one derivative exhibiting the best anti-proliferative activities based on several biochemical and microscopic experiments.

Furthermore, certain carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant anticancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines. One particular derivative, p-tolylcarbamothioyl)furan-2-carboxamide, showed the highest anticancer activity against hepatocellular carcinoma.

Below is a table summarizing the anticancer activities of selected furan derivatives:

| Compound/Derivative Class | Cell Line(s) | Activity/IC50 | Reference |

| Furan-fused chalcones | HL60 | Enhanced activity | |

| 1,2-dihydronaphtho[2,1-b]furan derivatives | MDA-MB-468, MCF-7 | Promising anti-proliferative potential | |

| p-tolylcarbamothioyl)furan-2-carboxamide | HepG2 | Cell viability of 33.29% |

Anti-inflammatory Properties

Furan derivatives have been investigated for their potential to mitigate inflammatory responses. These compounds can exert their anti-inflammatory effects through various mechanisms, such as the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, and the regulation of inflammatory mediator mRNA expression.

A study on 2-(furan-2-yl)-4-phenoxyquinoline derivatives revealed their potential as anti-inflammatory agents. Specifically, 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one was identified as the most active against lysozyme (B549824) release with an IC50 value of 4.6 microM, while another derivative was most active against beta-glucuronidase release with an IC50 of 5.0 microM. Furthermore, 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone was found to be a potent inhibitor of TNF-alpha formation with an IC50 value of 2.3 microM.

The anti-inflammatory activity of furan derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The dual inhibition of these pathways can lead to a broader spectrum of anti-inflammatory effects.

The following table presents the anti-inflammatory activity of selected furan derivatives:

| Compound/Derivative | Target/Assay | IC50 Value | Reference |

| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme release | 4.6 µM | |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-glucuronidase release | 5.0 µM | |

| 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation | 2.3 µM |

Antimicrobial and Antifungal Activities

The furan nucleus is a constituent of many compounds with antibacterial and antifungal properties. Nitrofurantoin (B1679001), a well-known furan derivative, is a clinically used antibiotic for treating urinary tract infections. Its mechanism of action involves the reduction of the nitro group in bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and proteins.

Various synthetic furan derivatives have been evaluated for their antimicrobial and antifungal efficacy. For instance, 3-aryl-3-(furan-2-yl) propanoic acid derivatives have shown antibacterial effects, with one compound inhibiting the growth of Escherichia coli at a MIC of 64 µg/mL. In another study, 4-(5-aryl-2-furoyl)morpholines and their thio-analogues were synthesized and screened for antimicrobial activity. Some of these compounds exhibited weak to medium activity against Staphylococcus aureus and high activity against the fungus Cryptococcus neoformans.

The antifungal potential of furanones has also been explored. Halogenated furanones have been shown to inhibit biofilm formation in E. coli. Additionally, certain 2(5H)-furanone derivatives have demonstrated the ability to potentiate the activity of conventional antifungal drugs like fluconazole (B54011) and terbinafine (B446) against drug-resistant Candida albicans.

A summary of the antimicrobial and antifungal activities of some furan derivatives is provided in the table below:

| Compound/Derivative Class | Organism(s) | Activity/MIC | Reference |

| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | MIC 64 µg/mL | |

| 4-(5-aryl-2-furoyl)morpholine derivatives | Cryptococcus neoformans | High activity | |

| 2(5H)-furanone derivative (F105) | Candida albicans | Potentiates fluconazole/terbinafine |

Cytotoxic Activity

The cytotoxic potential of furan derivatives is a key aspect of their investigation as anticancer agents. Cytotoxicity is often evaluated using various cancer cell lines to determine the concentration at which a compound can induce cell death.

In a study of carbamothioyl-furan-2-carboxamide derivatives, the compounds were tested for their anticancer potential against HepG2, Huh-7, and MCF-7 human cancer cells. Compound 4d in this series exhibited the highest anticancer activity, with cell viabilities of 33.29%, 45.09%, and 41.81% in these cell lines, respectively.

It is important to note that while high cytotoxicity against cancer cells is desirable, low cytotoxicity against normal cells is crucial for a good safety profile. Some studies have shown that certain furan derivatives exhibit selective cytotoxicity towards cancer cells. For example, some 2-(furan-2-yl)-4-phenoxyquinoline derivatives did not exhibit significant cytotoxicity at concentrations where they showed anti-inflammatory effects.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of furan derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents. SAR studies help to identify the key structural features required for a particular pharmacological effect.

Influence of Furan Ring Substitutions on Biological Efficacy

Substitutions at the 2- and 5-positions of the furan ring are often critical for the biological activity of these compounds. The nature of the substituent, whether it is an electron-donating or electron-withdrawing group, can significantly impact the compound's efficacy.

In the context of anticancer activity, the presence of electron-withdrawing groups, such as a nitro group, on the furan ring can enhance the bioactivity. The position of attachment of the furan ring itself can also be important. For example, in furan-fused chalcones, the relative position of the benzofuran (B130515) and phenyl moieties was found to be a key determinant of antiproliferative activity.

For anti-inflammatory activity, the presence of certain functional groups on the furan or associated rings can influence the inhibitory potency against inflammatory targets. In the case of 2-(furan-2-yl)-4-phenoxyquinoline derivatives, the presence of an oxime or methyloxime group at certain positions enhanced the inhibition of lysozyme release compared to their ketone precursors.

The antimicrobial activity of furan derivatives is also heavily influenced by the substituents on the furan ring. The nitro group in nitrofurantoin is essential for its antibacterial action. In a series of 4-(5-aryl-2-furoyl)morpholines, the nature of the aryl substituent played a role in determining the level of activity against different microbial strains.

Impact of Structural Modifications on Sensory Properties

The sensory properties of furan derivatives, including 4-(2-Furyl)butan-2-one, are intricately linked to their molecular structure. Subtle changes in the compound's architecture can lead to significant alterations in odor and taste perception.

The carbonyl group in the butanone side chain of this compound is another key determinant of its sensory properties. The position and reactivity of this functional group can impact how the molecule interacts with olfactory receptors. Research on similar compounds has demonstrated that even slight modifications to the side chain, such as changes in length or the introduction of other functional groups, can lead to a wide range of perceived scents.

The following table provides a conceptual overview of how structural modifications might influence the sensory properties of furan derivatives, based on general principles observed in related compounds.

| Structural Modification | Potential Impact on Sensory Properties |

| Addition of a methyl group to the furan ring | Can alter the odor profile, potentially adding nutty or caramel (B1170704) notes. |

| Altering the length of the ketone side chain | May shift the aroma from fruity/sweet to more fatty or waxy notes. |

| Introduction of a hydroxyl group | Could introduce sweeter, more caramel-like or burnt sugar characteristics. |

| Saturation of the furan ring (to tetrahydrofuran) | Generally leads to a significant loss or change in the characteristic aroma. |

Metabolic Pathways and Biotransformation

The biotransformation of furan-containing compounds, including this compound, is a critical area of study due to the potential for metabolic activation to reactive intermediates. The metabolic fate of these compounds is largely governed by enzymatic processes that can lead to detoxification or, in some cases, the formation of toxic metabolites.

Investigation of Metabolic Fate and Products